molecular formula C7H7ClN2O2S B1420809 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride CAS No. 1269052-79-0

6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride

Cat. No. B1420809
M. Wt: 218.66 g/mol
InChI Key: WURASFZEWMWKID-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1269052-79-0. Its molecular weight is 218.66 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride is 1S/C7H6N2O2S.ClH/c1-4-2-9-5 (6 (10)11)3-12-7 (9)8-4;/h2-3H,1H3, (H,10,11);1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 218.66 . The storage temperature is room temperature .

Scientific Research Applications

  • Synthesis and Pharmacological Applications :

    • A study by Abignente et al. (1983) discusses the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and their conversion into acids, evaluated for antiinflammatory, analgesic, and antipyretic activities, as well as for ulcerogenic potential (Abignente et al., 1983).
  • Derivative Synthesis and Biological Activities :

    • Another study by Abignente et al. (1985) details the synthesis of 6-carbethoxy-, 6-carbethoxy-methyl-, and 5-carbethoxy-6-methylimidazo[2,1-b]-1,3,4-thiadiazoles and their corresponding carboxylic acids. These compounds were evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1985).
  • Chemical Synthesis for Biochemical Applications :

    • Šačkus et al. (2015) developed a method for preparing heterocyclic analogs of α-aminoadipic acid and its esters based on the imidazo[2,1-b][1,3]thiazole ring system. This method involves bromination and coupling reactions to generate specific compounds (Šačkus et al., 2015).
  • Functionalized Imidazo[2,1‐b]thiazoles Synthesis :

    • Peterlin-Mašič et al. (2000) reported on the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, providing insights into the potential applications of these compounds in various fields of chemistry (Peterlin-Mašič et al., 2000).
  • Ring Transformation and Spectroscopic Analysis :

    • Andreani et al. (1997) explored the reactivity of a class of mutagenic compounds including 6-methylimidazo[2,1-b][1,3]thiazole derivatives. They analyzed the reaction products through spectroscopic and X-ray crystal structure analysis, shedding light on the chemical properties and potential applications of these compounds (Andreani et al., 1997).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH/c1-4-2-9-5(6(10)11)3-12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURASFZEWMWKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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